1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine
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Overview
Description
1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenoxy group: This step involves the reaction of the piperidine derivative with a fluorophenoxy acetyl chloride under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine can be compared with other piperidine derivatives such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
What sets this compound apart is its unique combination of the fluorophenoxy and piperidine moieties, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H29FN2O2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H29FN2O2/c21-17-7-9-19(10-8-17)25-16-20(24)23-14-5-2-6-18(23)11-15-22-12-3-1-4-13-22/h7-10,18H,1-6,11-16H2 |
InChI Key |
AUWCZIZCVUOYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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